molecular formula C12H18N2O B12284865 3-(4-Aminophenyl)-N-isopropylpropanamide

3-(4-Aminophenyl)-N-isopropylpropanamide

Cat. No.: B12284865
M. Wt: 206.28 g/mol
InChI Key: IFVVVVGAJRRPDA-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-N-isopropylpropanamide is an organic compound that features an aminophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-N-isopropylpropanamide typically involves the amidation of 4-aminophenylpropanoic acid with isopropylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(4-Aminophenyl)-N-isopropylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylpropanamide: Lacks the isopropyl group, resulting in different chemical properties.

    N-Isopropylpropanamide: Lacks the aminophenyl group, affecting its reactivity and applications.

Uniqueness

3-(4-Aminophenyl)-N-isopropylpropanamide is unique due to the presence of both the aminophenyl and isopropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(4-aminophenyl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H18N2O/c1-9(2)14-12(15)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9H,5,8,13H2,1-2H3,(H,14,15)

InChI Key

IFVVVVGAJRRPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(C=C1)N

Origin of Product

United States

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